
Bassianolide
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Overview
Description
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is a cyclic peptide compound belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of linear dipeptides. Diketopiperazines are known for their diverse biological activities and are found in various natural sources, including microbial cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bassianolide typically involves the cyclization of linear peptides. The process begins with the synthesis of the linear peptide chain, which is then subjected to cyclization under specific conditions. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of diketopiperazines, including this compound, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic peptides by anchoring the linear peptide chain to a solid support, facilitating the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stereochemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures
Mechanism of Action
The mechanism of action of Bassianolide involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): Another diketopiperazine with distinct biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Exhibits unique stereochemical properties and biological effects.
Uniqueness
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is unique due to its specific sequence of amino acids and the presence of N-methylated leucine and D-valine residues.
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-GWUCKCKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.